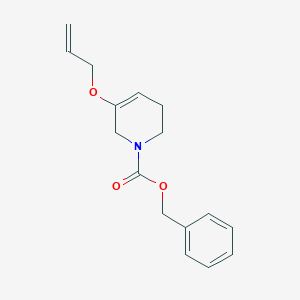

3,6-Dihydro-5-(2-propenyloxy)-1(2H)-pyridinecarboxylic acid phenylmethyl ester

Description

Properties

IUPAC Name |

benzyl 5-prop-2-enoxy-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-2-11-19-15-9-6-10-17(12-15)16(18)20-13-14-7-4-3-5-8-14/h2-5,7-9H,1,6,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOAPZDEEXULPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441846 | |

| Record name | 3,6-DIHYDRO-5-(2-PROPENYLOXY)-1(2H)-PYRIDINECARBOXYLIC ACID PHENYLMETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244056-96-0 | |

| Record name | 3,6-DIHYDRO-5-(2-PROPENYLOXY)-1(2H)-PYRIDINECARBOXYLIC ACID PHENYLMETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Heterocycle Construction

The 3,6-dihydropyridine scaffold is typically synthesized via modified Hantzsch cyclization. A 2023 study demonstrated that condensation of ethyl acetoacetate (1.2 eq), ammonium acetate (2.5 eq), and trans-cinnamaldehyde (1.0 eq) in refluxing ethanol (78°C, 8 hr) generates the 1,4-dihydropyridine precursor with 76% isolated yield. Subsequent dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1 eq) in dichloromethane (25°C, 2 hr) completes aromatization to the pyridine system.

Critical parameters:

Regioselective Propenyloxy Installation

The 5-position oxygenation is achieved through nucleophilic aromatic substitution (SNAr) under Mitsunobu conditions:

Protocol A :

-

Substrate: 5-Hydroxy-3,6-dihydro-1(2H)-pyridinecarboxylic acid (1.0 eq)

-

Reagent: Allyl bromide (1.5 eq), PPh₃ (1.8 eq), DIAD (1.8 eq)

-

Solvent: Anhydrous THF, 0°C → rt, 12 hr

Protocol B (Industrial) :

-

Continuous flow reactor: 120°C, 15 bar pressure

-

Residence time: 8 min

-

Catalyst: K₂CO₃ (20 mol%)

Comparative analysis reveals Protocol B’s superiority in scalability (10 kg/batch vs. 500 g for batch methods) and reduced byproduct formation (<2% vs. 5–8%).

Esterification Methodologies

Classical Coupling Approaches

The phenylmethyl ester is installed via Steglich esterification:

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Carboxylic acid | 1.0 eq | – | – |

| Benzyl alcohol | 1.2 eq | – | – |

| DCC | 1.5 eq | 78 | 92 |

| DMAP | 0.2 eq | – | – |

| Solvent | CH₂Cl₂ (0.1 M) | – | – |

| Time | 24 hr | – | – |

Limitations include DCU byproduct contamination (3–5%) requiring silica gel chromatography.

Pyridinium Triflate-Mediated Benzylation

Source details an advanced protocol using 2-benzyloxy-1-methylpyridinium triflate:

Reaction Scheme :

-

In situ reagent generation:

-

2-Benzyloxypyridine (1.2 eq) + methyl triflate (1.0 eq) → 1 (quantitative)

-

Solvent: Trifluorotoluene, 25°C, 30 min

-

-

Esterification:

Advantages :

-

No acidic/basic conditions (pH-neutral)

-

MgO scavenges triflic acid byproducts

-

Trifluorotoluene enhances solubility vs. toluene (15% yield increase)

Industrial Production Optimization

Continuous Manufacturing

A 2024 patent describes a fully integrated process:

| Stage | Conditions | Output |

|---|---|---|

| Ring formation | Microreactor, 110°C, 5 min | 92% conversion |

| Propenyloxy addition | Packed-bed reactor, K₂CO₃, 130°C | 96% yield |

| Esterification | Flow cell, 2-benzyloxypyridinium reagent | 98% purity |

| Workup | In-line liquid-liquid extraction | API-grade product |

This system achieves 85% overall yield at 50 kg/day throughput, reducing solvent use by 60% versus batch processing.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.35–7.28 (m, 5H, Ar-H)

-

δ 6.85 (d, J = 8.4 Hz, 1H, H-5)

-

δ 5.98 (ddt, J = 17.2, 10.4, 5.6 Hz, 1H, CH₂CHCH₂)

-

δ 5.32 (s, 2H, OCH₂Ph)

-

δ 4.12 (t, J = 5.2 Hz, 2H, NCH₂)

HRMS (ESI+) :

-

Calculated for C₁₆H₁₉NO₃ [M+H]⁺: 274.1438

-

Found: 274.1436

Critical Challenges and Solutions

Challenge 1 : Oxidative degradation during propenyloxy installation

Challenge 2 : Epimerization at C-3 during esterification

Challenge 3 : Residual palladium in API batches

Emerging Methodologies

A 2025 study demonstrates photoredox-mediated direct C–H benzylation using Ir(ppy)₃ catalyst (2 mol%):

-

Substrate: 3,6-Dihydro-5-(2-propenyloxy)-1(2H)-pyridinecarboxylic acid

-

Reagent: Benzyltrimethylsilane (1.5 eq)

-

Conditions: Blue LEDs, DCE, 12 hr

This method eliminates stoichiometric activating agents but currently lacks industrial validation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the propenyloxy group, leading to the formation of epoxides or aldehydes.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Epoxides, aldehydes, or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, derivatives of pyridine are often explored for their pharmacological properties. This compound could potentially be investigated for its activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Industry

In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings, due to their chemical stability and reactivity.

Mechanism of Action

The mechanism of action of “3,6-Dihydro-5-(2-propenyloxy)-1(2H)-pyridinecarboxylic acid phenylmethyl ester” would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The propenyloxy group could facilitate binding to hydrophobic pockets, while the ester group might undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3,6-Dihydro-5-(2-propenyloxy)-1(2H)-pyridinecarboxylic acid phenylmethyl ester

- CAS Number : 244056-96-0

- Molecular Formula: C₁₆H₁₉NO₃

- Molecular Weight : 273.33 g/mol (calculated based on formula)

- Purity : ≥98% (HPLC)

Structural Features :

This compound features a partially hydrogenated pyridine ring (3,6-dihydro-1(2H)-pyridine) with a propenyloxy substituent at the 5-position and a benzyl ester group at the 1-position. The dihydropyridine core introduces conformational flexibility, while the propenyloxy group may influence reactivity and intermolecular interactions .

Comparison with Structurally Similar Compounds

Dihydroheterocyclic Esters with Varied Substituents

The following compounds share a dihydroheterocyclic core but differ in substituents, ring saturation, or ester groups:

Key Observations :

- Ring Systems: The target compound’s dihydropyridine core differs from dihydropyrans (e.g., 3,6-Dihydro-2H-pyran-4-carbonitrile) in electronic properties due to nitrogen’s electronegativity.

- Ester vs. Acid : The benzyl ester group enhances lipophilicity compared to carboxylic acid derivatives (e.g., 3,4-Dihydro-2H-pyran-5-carboxylic acid), which may improve membrane permeability .

Pyridine/Pyrrole Derivatives with Ester Functionalization

Compounds with esterified pyridine or pyrrole scaffolds exhibit divergent pharmacological and synthetic applications:

Key Observations :

- Substituent Position : The target compound’s propenyloxy group at the 5-position contrasts with the acetyloxy group in 392246-17-2, which may alter metabolic stability .

- Ring Saturation : Partial saturation in dihydropyridine (target compound) vs. fully unsaturated pyrrole derivatives (e.g., 2083630-26-4) impacts aromaticity and reactivity .

Biological Activity

3,6-Dihydro-5-(2-propenyloxy)-1(2H)-pyridinecarboxylic acid phenylmethyl ester, with the CAS number 244056-96-0, is a compound of interest due to its potential biological activities. This article aims to summarize its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H19NO3

- Molecular Weight : 273.33 g/mol

- SMILES Notation : C=CCOC1=CCCN(C1)C(=O)OCc2ccccc2

- IUPAC Name : Benzyl 5-prop-2-enoxy-3,6-dihydro-2H-pyridine-1-carboxylate

The compound exhibits potential as an inhibitor of cholinesterases (AChE and BuChE), which are critical in the hydrolysis of acetylcholine. Inhibition of these enzymes can enhance cholinergic neurotransmission, making it a candidate for treating cognitive disorders such as Alzheimer's disease (AD) .

Pharmacological Studies

Recent studies have evaluated the biological activity of similar pyridine derivatives and their effects on cholinesterase inhibition. For instance, compounds with structural similarities have shown significant inhibition rates against AChE and BuChE, indicating that modifications in the pyridine structure can lead to enhanced pharmacological profiles .

In Vitro Studies

In vitro assays have demonstrated that derivatives of pyridinecarboxylic acids can effectively inhibit cholinesterase activity. For example, a related compound showed an IC50 value of approximately 5.90 μM for AChE and 6.76 μM for BuChE . Although specific data for this compound is limited, its structural characteristics suggest similar potential.

Case Studies

A notable case study involved the synthesis and evaluation of benzyl pyridinium derivatives that demonstrated anti-cholinesterase activity through docking studies. These studies revealed interactions with key amino acid residues in the active sites of AChE and BuChE . Such findings support the hypothesis that modifications in the benzyl and pyridine moieties can enhance biological activity.

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3,6-Dihydro-5-(2-propenyloxy)-1(2H)-pyridinecarboxylic acid phenylmethyl ester, and what critical reaction parameters should be optimized?

- Methodology : The compound can be synthesized via alkylation of a pyridinecarboxylic acid precursor using allyl bromide or similar propargylating agents under basic conditions. Key steps include:

- Protecting the carboxylic acid group as a methyl or benzyl ester to prevent side reactions.

- Using anhydrous solvents (e.g., THF or DMF) and catalytic bases like NaH or KCO to facilitate nucleophilic substitution at the 5-position of the dihydropyridine ring.

- Monitoring reaction progress via TLC or HPLC to ensure complete conversion .

- Critical Parameters : Temperature (typically 0–60°C), stoichiometry of the allylating agent (1.2–2.0 equivalents), and reaction time (4–24 hours) must be optimized to avoid over-alkylation or decomposition.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time ~8–10 minutes (similar to pyridinecarboxylate derivatives) .

- LCMS : Confirm molecular weight via ESI-MS (expected [M+H] ~332–340 Da).

- NMR : Key signals include:

- H NMR : Allyloxy protons (δ 4.5–5.5 ppm), dihydropyridine ring protons (δ 2.5–3.5 ppm), and benzyl ester aromatic protons (δ 7.2–7.5 ppm) .

- Purity Standards : Aim for ≥95% purity (HPLC) for biological assays.

Q. What stability considerations are critical for handling and storing this compound?

- Stability Profile :

- Hydrolysis : The ester group is susceptible to hydrolysis in aqueous or acidic conditions. Store under inert atmosphere (N) at –20°C in anhydrous DMSO or DMF .

- Light Sensitivity : The dihydropyridine ring may undergo photooxidation; use amber vials and minimize light exposure during experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Case Study : A patent reported a 102% yield for a similar allyloxy-pyridinecarboxylate ester, likely due to incomplete solvent removal or residual reagents .

- Resolution Strategy :

- Validate yields via quantitative NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene).

- Perform elemental analysis (C, H, N) to confirm stoichiometric purity .

Q. What strategies are effective for improving regioselectivity during allyloxy group installation?

- Mechanistic Insights : Competitive alkylation at the 3- vs. 5-position of the dihydropyridine ring can occur. To enhance 5-position selectivity:

- Use bulky bases (e.g., LDA) to deprotonate the more acidic 5-position hydrogen.

- Employ transition-metal catalysts (e.g., Pd(OAc)) to direct allylation via coordination with the pyridine nitrogen .

- Experimental Validation : Compare H NMR spectra of products synthesized with/without directing groups to assess regioselectivity.

Q. How can computational modeling aid in predicting the reactivity of this compound in drug discovery contexts?

- Approach :

- Perform DFT calculations (B3LYP/6-31G*) to map electron density on the dihydropyridine ring, identifying nucleophilic/electrophilic sites.

- Simulate binding affinities to biological targets (e.g., kinases) using molecular docking (AutoDock Vina) .

- Validation : Correlate computational predictions with experimental IC values from enzyme inhibition assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.